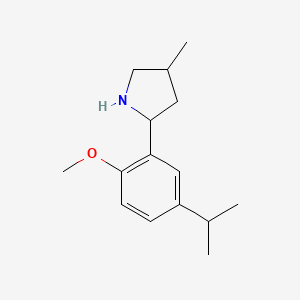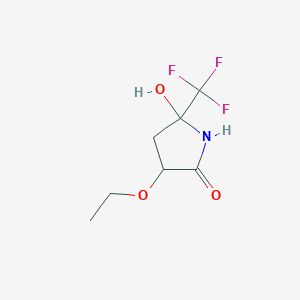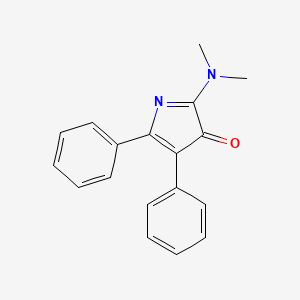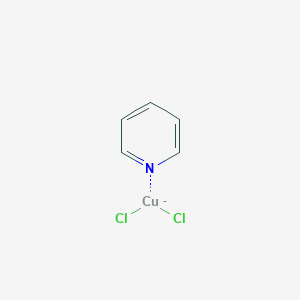
Copper dichloro(pyridine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper dichloro(pyridine)- is a coordination compound that features copper as the central metal ion coordinated to two chloride ions and a pyridine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper dichloro(pyridine)- can be synthesized by reacting copper(II) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing an aqueous solution of copper(II) chloride with pyridine under controlled conditions to form the desired complex . The reaction can be represented as follows:
CuCl2+C5H5N→CuCl2(C5H5N)
Industrial Production Methods
While specific industrial production methods for copper dichloro(pyridine)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Copper dichloro(pyridine)- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: The pyridine ligand can be substituted by other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with copper dichloro(pyridine)- include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving copper dichloro(pyridine)- depend on the specific reaction type. For example, substitution reactions may yield new coordination complexes with different ligands, while redox reactions may result in changes to the oxidation state of the copper center.
Applications De Recherche Scientifique
Copper dichloro(pyridine)- has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an antitumor agent and its interactions with biological molecules.
Mécanisme D'action
The mechanism by which copper dichloro(pyridine)- exerts its effects involves coordination chemistry principles. The copper center can interact with various molecular targets, including enzymes and DNA, through coordination bonds. These interactions can influence biological pathways and processes, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Copper dichloro(pyridine)- can be compared with other similar coordination compounds, such as:
Copper(II) bipyridine complexes: These compounds also feature copper coordinated to nitrogen-containing ligands and exhibit similar catalytic and biological properties.
Copper(II) phenanthroline complexes: These complexes are studied for their antitumor activity and coordination chemistry.
The uniqueness of copper dichloro(pyridine)- lies in its specific ligand environment and the resulting chemical properties, which can be tailored for various applications.
Propriétés
Formule moléculaire |
C5H5Cl2CuN- |
|---|---|
Poids moléculaire |
213.55 g/mol |
Nom IUPAC |
dichlorocopper(1-);pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+1/p-2 |
Clé InChI |
MFDCYVCKKLPHQQ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC=C1.Cl[Cu-]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
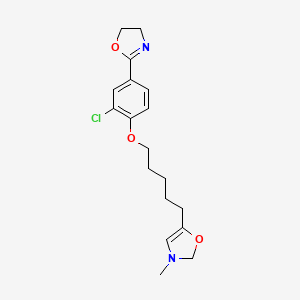


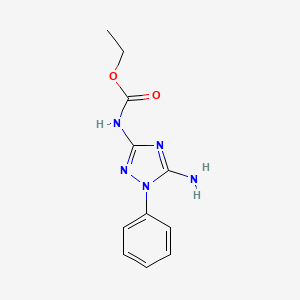
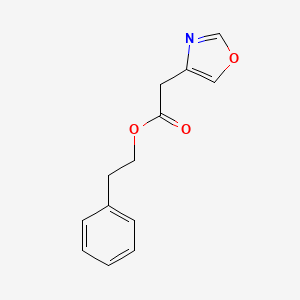
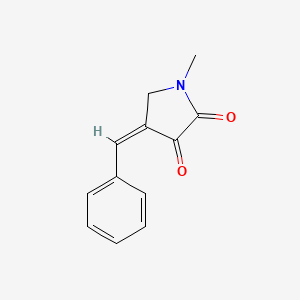
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
